Cas no 96-11-7 (1,2,3-Tribromopropane)

1,2,3-Tribromopropane structure
1,2,3-Tribromopropane structure
1,2,3-Tribromopropane
96-11-7
C3H5Br3
280.783798933029
MFCD00017884
34837
7279

1,2,3-Tribromopropane Properties

Names and Identifiers

    • 1,2,3-Tribromopropane
    • 1,2,3-Tribrom-propan
    • 1,2,3-tribrompropane
    • EINECS 202-478-8
    • Glycerol tribromohydrin
    • glyceroltribromhydrine
    • Glyceryl tribromohydrin
    • Propane,1,2,3-tribromo
    • s-Tribromopropane
    • sym-Tribromopropane
    • tribromo-1,2,3 propane
    • NSC 78932
    • Propane, 1,2,3-tribromo-
    • 1,2,3-tribromo-propane
    • D2R8L96TOV
    • 1,3-Tribromopropane
    • Propane,2,3-tribromo-
    • NCIOpen2_004459
    • KSC491K9T
    • FHCLGDLYRUPKAM-UHFFFAOYSA-N
    • NSC78932
    • 1,2,3-Tribromopropane (ACI)
    • AS-58199
    • CHEBI:18859
    • AI3-18135
    • Tribromohydrin
    • Propane, 1,2,3tribromo
    • EN300-19787
    • BRN 1732082
    • 1.2.3-Tribromopropane
    • 1,2,3-TRIBROMOPROPANE [MI]
    • 96-11-7
    • J-802007
    • TRIBROMOPROPANE, 1,2,3-
    • F0001-2288
    • CCRIS 6706
    • NSC-78932
    • sTribromopropane
    • J-503779
    • 1,2,3-Tribromopropane, 97%
    • Q4545647
    • AKOS000120060
    • T0355
    • SCHEMBL66165
    • symTribromopropane
    • 4-01-00-00221 (Beilstein Handbook Reference)
    • 1,2,3-TRIBROMOPROPANE
    • DTXCID0048979
    • UNII-D2R8L96TOV
    • DTXSID9059129
    • NS00040473
    • DB-057620
    • MFCD00017884
    • E78688
    • +Expand
    • MFCD00017884
    • FHCLGDLYRUPKAM-UHFFFAOYSA-N
    • 1S/C3H5Br3/c4-1-3(6)2-5/h3H,1-2H2
    • BrCC(CBr)Br
    • 1732082

Computed Properties

  • 277.79400
  • 0
  • 0
  • 2
  • 277.794138
  • 6
  • 25.2
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.6
  • 0
  • 0

Experimental Properties

  • 2.53970
  • 0.00000
  • 9614
  • 1.584-1.586
  • 220°C
  • 16-17 ºC
  • 93 ºC
  • H2O: insoluble
  • Colorless or light yellow liquid, irritating
  • Soluble in ethanol \ ether and chloroform, insoluble in water
  • 2.398

1,2,3-Tribromopropane Security Information

1,2,3-Tribromopropane Customs Data

  • 2903399090
  • China Customs Code:

    2903399090

    Overview:

    2903399090. Fluorination of other acyclic hydrocarbons\Brominated or iodinated derivatives. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903399090. brominated,fluorinated or iodinated derivatives of acyclic hydrocarbons. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

1,2,3-Tribromopropane Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00IK6R-25g
Propane, 1,2,3-tribromo-
96-11-7 98%
25g
$8.00 2024-04-19
A2B Chem LLC
AI65171-25g
1,2,3-Tribromopropane
96-11-7 98%
25g
$7.00 2024-07-18
Aaron
AR00IKF3-25g
Propane, 1,2,3-tribromo-
96-11-7 98%
25g
$7.00 2024-07-18
abcr
AB142929-25 g
1,2,3-Tribromopropane, 97%; .
96-11-7 97%
25g
€43.60 2023-06-24
Ambeed
A768232-25g
1,2,3-Tribromopropane
96-11-7 98%
25g
$9.0 2024-04-15
Enamine
EN300-19787-0.05g
1,2,3-tribromopropane
96-11-7 95%
0.05g
$19.0 2023-09-16
eNovation Chemicals LLC
D387896-25g
1,2,3-Tribromopropane
96-11-7 97%
25g
$105 2022-09-09
Fluorochem
BR1325-100g
1,2,3-TRIBROMOPROPANE
96-11-7 0.97
100g
£24.00 2022-02-28
Life Chemicals
F0001-2288-0.25g
1,2,3-Tribromopropane
96-11-7 95%+
0.25g
$18.0 2023-09-07
Oakwood
001242-1g
1,2,3-Tribromopropane
96-11-7 97%
1g
$10.00 2024-07-19

1,2,3-Tribromopropane Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ;  -5 °C; 30 min, -5 °C → rt
Reference
Ynamide Carbopalladation: A Flexible Route to Mono-, Bi- and Tricyclic Azacycles
Campbell, Craig D.; Greenaway, Rebecca L.; Holton, Oliver T.; Walker, P. Ross; Chapman, Helen A.; et al, Chemistry - A European Journal, 2015, 21(36), 12627-12639

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Bromine Solvents: Perfluorohexane
Reference
Perfluorohexane as a novel reaction medium for bromination reactions
Pereira, Suzanne; Savage, G. Paul; Simpson, Gregory W., Synthetic Communications, 1995, 25(7), 1023-6

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Bromine Solvents: Carbon tetrachloride
Reference
1,2,3-Tribromopropane
Johnson, John R.; McEwen, W. L., Organic Syntheses, 1925, , 99-101

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: 2409021-39-0 Solvents: Dichloromethane ;  30 min, rt
Reference
Synthesis, crystal structure, Hirshfeld surface analysis, DFT calculations and characterization of 1,3-propanediylbis(triphenylphosphonium) monotribromide as brominating agent of double bonds and phenolic rings
Nokhbeh, Seyed Reza; Gholizadeh, Mostafa ; Salimi, Alireza ; Sparkes, Hazel A., Journal of Molecular Structure, 2020, 1206,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Phosphonium, (3-bromopropyl)triphenyl-, (tribromide) (1:1) Solvents: Dichloromethane ;  rt; 0.5 h, rt
Reference
Crystal structure, characterization, Hirshfeld surface analysis and DFT studies of two [propane 3-bromo-1-(triphenyl phosphonium)] cations containing bromide (I) and tribromide (II) anions: The anion (II) as a new brominating agent for unsaturated compounds
Nokhbeh, Seyed Reza; Gholizadeh, Mostafa ; Salimi, Alireza ; Sparkes, Hazel A., Journal of Molecular Structure, 2019, 1195, 542-554

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ;  2 h, 30 °C
Reference
Copper-Catalyzed Allylation of α,α-Difluoro-Substituted Organozinc Reagents
Zemtsov, Artem A.; Kondratyev, Nikolay S.; Levin, Vitalij V.; Struchkova, Marina I.; Dilman, Alexander D., Journal of Organic Chemistry, 2014, 79(2), 818-822

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: 1,4-Dioxane, compd. with bromine (1:1) ;  0 - 5 °C; 0 °C → rt; 10 min, rt
1.2 Reagents: Water ;  cooled
Reference
Dioxane dibromide-mediated solvent-free synthesis of vicinal dibromides
Chaudhuri, Subrata Kumar; Roy, Sanchita; Saha, Manabendra; Bhar, Sanjay, Synthetic Communications, 2007, 37(2), 271-274

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Phosphorus tribromide Solvents: Dimethylformamide ;  25 °C; 20 min, 25 °C; 25 °C → 120 °C; 12 h, 120 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, 0 °C
Reference
Hyperbranched polyamine carbon dioxide absorbent and preparation method thereof
, China, , ,

Synthetic Circuit 9

Reaction Conditions
Reference
Synthesis of triglycerides from 1,3-dibromopropan-2-ol
Bhati, Asharam; Hamilton, Richard J.; Steven, David A.; Aneja, Rajender; Padley, Frederick B., Journal of the Chemical Society, 1983, (10), 1553-8

Synthetic Circuit 10

Reaction Conditions
Reference
Halogenation of silylated cyclopropyl derivatives; a convenient synthesis of iodocyclopropane
Grignon-Dubois, Micheline; Dunogues, Jacques; Calas, Raymond, Journal of Chemical Research, 1979, (1), 6-7

Synthetic Circuit 11

Reaction Conditions
1.1 25 h, 145 - 155 °C; cooled; rt
Reference
Reaction of polyfluoroarenesulfonyl bromides with allyl bromide. Synthesis of allyl polyfluoroaryl sulfones
Bredikhin, R. A.; Maksimov, A. M.; Platonov, V. E., Russian Journal of Organic Chemistry, 2011, 47(3), 374-378

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Bromine Solvents: Dichloromethane ;  2 - 2.5 h, 0 °C; 0 °C → 20 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
Brominated flame retardants and polyurethanes containing the same
, World Intellectual Property Organization, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Phosphorus tribromide ;  1 h, 0 °C; rt; 1 h, 60 °C
Reference
Pd-based mesoporous silica catalyst for synthesis of alkanes
, India, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Phosphorus tribromide ;  1 h, 0 °C; 0 °C → rt; 1 h, 60 °C
Reference
A novel route for the synthesis of alkanes from glycerol in a two step process using a Pd/SBA-15 catalyst
Udayakumar, V.; Pandurangan, A., RSC Advances, 2015, 5(96), 78719-78727

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium bromide ,  Sulfuric acid Solvents: Water ;  cooled; 4 - 5 h, reflux
Reference
Two-component epoxy resin adhesives containing modified polythiols as curing agents and the preparation methods therefor
, China, , ,

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: N-Bromoacetamide Solvents: Dichloromethane
Reference
Homolytic displacement at carbon centers. XII. Regiospecific formation of N-allyl and N-cyclopropylcarbinyl sulfonamides and of allyl and cyclopropyl halides in the reaction of N-halo compounds with organocobaloximes
Johnson, Michael D.; Lampman, Gary M.; Koops, Roger W.; Das Gupta, B., Journal of Organometallic Chemistry, 1987, 326(2), 281-8

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Bromine
Reference
New method of preparing propargyl ether
Kurginyan, K. A.; Kalaidzhyan, A. E.; Arakelova, S. V., Armyanskii Khimicheskii Zhurnal, 1986, 39(8), 529-30

Synthetic Circuit 18

Reaction Conditions
Reference
1,2-Dibromo-2-cyano-2-(heterocyclic)alkane compounds and their antimicrobial use
, United States, , ,

Synthetic Circuit 19

Reaction Conditions
Reference
1,2-Dibromo-2-cyano-(substituted)-alkane antimicrobial compounds
, United States, , ,

Synthetic Circuit 20

Reaction Conditions
1.1 Catalysts: Allyl bromide
Reference
Studies on amines and ammonium compounds. CLXXIV. Bromination of unsaturated compounds with complexes formed between bromine and 1,4-bis(trialkylammonium)-2-butene dihalides
Gyul'nazaryan, A. Kh.; Khachatryan, N. G.; Saakyan, T. A.; Churkina, N. P.; Babayan, A. T., Armyanskii Khimicheskii Zhurnal, 1984, 37(1), 29-33

1,2,3-Tribromopropane Raw materials

1,2,3-Tribromopropane Preparation Products

1,2,3-Tribromopropane Suppliers

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